molecular formula C12H11N5 B13705712 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole

3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole

Katalognummer: B13705712
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: LXMVZURAHYUBSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876570 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876570 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired yield and purity. The synthetic routes may vary depending on the desired application and scale of production.

Industrial Production Methods: Industrial production of MFCD32876570 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The production methods are designed to meet regulatory standards and environmental guidelines.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876570 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876570 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of MFCD32876570 depend on the type of reaction and the reagents used. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Wissenschaftliche Forschungsanwendungen

MFCD32876570 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, MFCD32876570 is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD32876570 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making MFCD32876570 a valuable tool for studying biological mechanisms and developing new therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD32876570 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific characteristics that make MFCD32876570 unique.

Highlighting Uniqueness: MFCD32876570 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.

Conclusion

MFCD32876570 is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for studying chemical and biological processes and developing new materials and therapies.

Eigenschaften

Molekularformel

C12H11N5

Molekulargewicht

225.25 g/mol

IUPAC-Name

5-(3-imidazol-1-ylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H11N5/c13-12-7-11(15-16-12)9-2-1-3-10(6-9)17-5-4-14-8-17/h1-8H,(H3,13,15,16)

InChI-Schlüssel

LXMVZURAHYUBSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C3=CC(=NN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.